molecular formula C8H11NO B3354231 4,5,6,7-Tetrahydro-1H-indol-3(2H)-one CAS No. 58074-25-2

4,5,6,7-Tetrahydro-1H-indol-3(2H)-one

Cat. No.: B3354231
CAS No.: 58074-25-2
M. Wt: 137.18 g/mol
InChI Key: RQVZYMLDSHKDPM-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-indol-3(2H)-one is an organic compound that belongs to the class of indole derivatives. This compound is characterized by a fused bicyclic structure consisting of a six-membered ring and a five-membered nitrogen-containing ring. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5,6,7-Tetrahydro-1H-indol-3(2H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-aminocyclohexanone under acidic conditions. The reaction typically proceeds as follows:

    Starting Material: 2-aminocyclohexanone

    Reagent: Acid catalyst (e.g., hydrochloric acid)

    Conditions: Reflux in an appropriate solvent (e.g., ethanol)

    Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-indol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Formation of 4,5,6,7-tetrahydro-1H-indole-2,3-dione.

    Reduction: Formation of 4,5,6,7-tetrahydro-1H-indole.

    Substitution: Formation of various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-indol-3(2H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a scaffold for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-indol-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into active sites of proteins, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Indole: A parent compound with a similar bicyclic structure but lacking the tetrahydro modification.

    2,3-Dihydro-1H-indol-3-one: A partially saturated analog with different reactivity.

    1H-Indole-3-carboxaldehyde: An indole derivative with an aldehyde functional group.

Uniqueness

4,5,6,7-Tetrahydro-1H-indol-3(2H)-one is unique due to its fully saturated six-membered ring, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and makes it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

1,2,4,5,6,7-hexahydroindol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c10-8-5-9-7-4-2-1-3-6(7)8/h9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVZYMLDSHKDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341453
Record name 3H-Indol-3-one, 1,2,4,5,6,7-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58074-25-2
Record name 3H-Indol-3-one, 1,2,4,5,6,7-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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